molecular formula C9H8F2O3 B13758643 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid CAS No. 1162674-70-5

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid

Cat. No.: B13758643
CAS No.: 1162674-70-5
M. Wt: 202.15 g/mol
InChI Key: ATLQHKCRTBCZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyethyl group at the 5 position, and a carboxylic acid group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the benzene ring. The hydroxyethyl group can be added through a Friedel-Crafts alkylation reaction using ethylene oxide or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites of enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    2,4-Difluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a hydroxyethyl group, leading to different chemical properties and reactivity.

    2,5-Difluoro-4-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical behavior

Uniqueness

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1162674-70-5

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2,4-difluoro-5-(1-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H8F2O3/c1-4(12)5-2-6(9(13)14)8(11)3-7(5)10/h2-4,12H,1H3,(H,13,14)

InChI Key

ATLQHKCRTBCZPL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.